

# Application Notes & Protocols: LS-106 In Vivo Efficacy

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## Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

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Note: The following information pertains to LS-106, a fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. No public data was found for a compound designated "**LEI-106**"; LS-106 is presented here due to the close similarity in name and the availability of detailed preclinical data relevant to researchers in oncology and drug development.

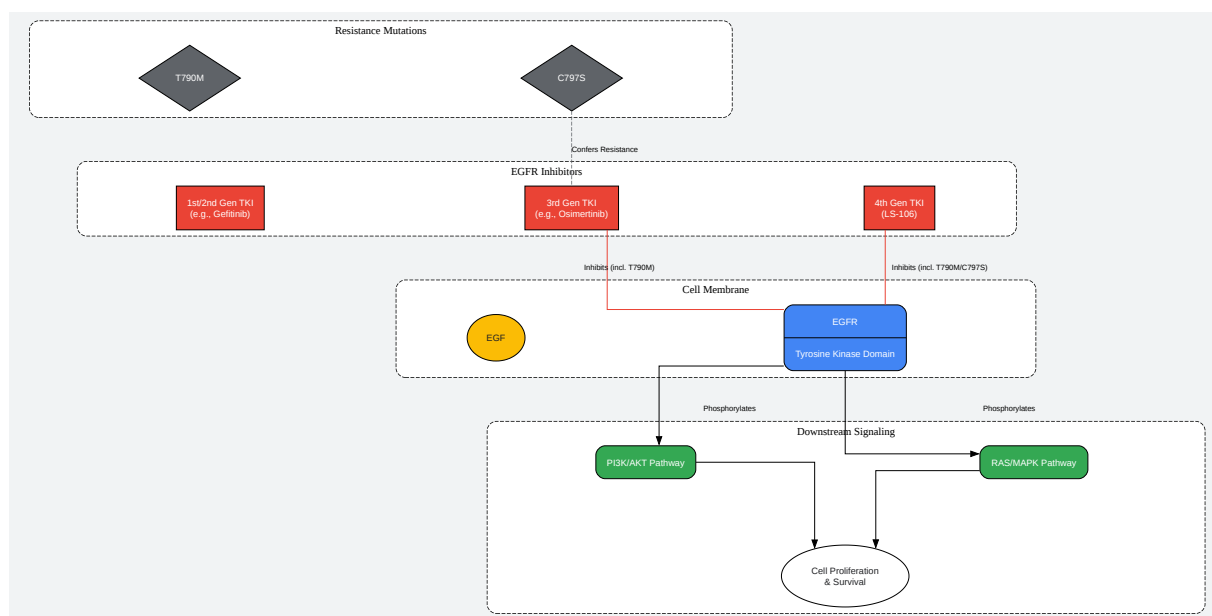
## Introduction

LS-106 is a novel, potent, and reversible fourth-generation EGFR tyrosine kinase inhibitor (TKI) developed to overcome acquired resistance to third-generation TKIs like osimertinib.[1][2] Specifically, LS-106 targets the EGFR C797S mutation, which is a key mechanism of resistance in non-small cell lung cancer (NSCLC).[1][2][3] This mutation prevents the covalent binding of irreversible inhibitors such as osimertinib.[1] LS-106 demonstrates significant preclinical antitumor activity in both in vitro and in vivo models harboring EGFR triple mutations (e.g., 19del/T790M/C797S).[1][2]

## Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival.[3] In many NSCLC cases, activating mutations in EGFR lead to oncogenesis. While TKIs can inhibit this signaling, resistance mutations often emerge. The C797S mutation, in particular, blocks the binding of third-generation covalent inhibitors.[3] LS-106 is a non-covalent, reversible inhibitor that binds to the ATP-binding site of EGFR, even in the presence of the C797S mutation, thereby blocking its phosphorylation and downstream

signaling.[1] This action effectively suppresses the growth of tumor cells that have become resistant to prior generations of EGFR inhibitors.



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Caption: EGFR signaling pathway and points of inhibition by different TKI generations.

## Quantitative Data Summary

The preclinical efficacy of LS-106 has been quantified through both enzymatic assays and in vivo tumor models.

### Table 1: In Vitro Kinase Inhibitory Activity of LS-106

EGFR Mutant Kinase	LS-106 IC <sub>50</sub> (nmol/L)
EGFR19del/T790M/C797S	2.4[1][2]
EGFRL858R/T790M/C797S	3.1[1][2]
EGFRL858R/T790M	Comparable to Osimertinib[1][2]
Wild-type EGFR	Comparable to Osimertinib[1][2]

**Table 2: In Vivo Antitumor Efficacy of LS-106**

Animal Model	Cell Line	Treatment	Dose (mg/kg)	Administration	Tumor Growth Inhibition (TGI)
Xenograft	PC-9-OR (EGFR19del/T790M/C797S)	LS-106	30	Oral	83.5%[1][2]
Xenograft	PC-9-OR (EGFR19del/T790M/C797S)	LS-106	60	Oral	136.6%[1][2][4]

A TGI of >100% indicates tumor regression.[4][5]

## Detailed In Vivo Experimental Protocol

This protocol describes a xenograft study to evaluate the antitumor efficacy of LS-106 in an immunodeficient mouse model bearing tumors derived from human NSCLC cells with the EGFR triple mutation.

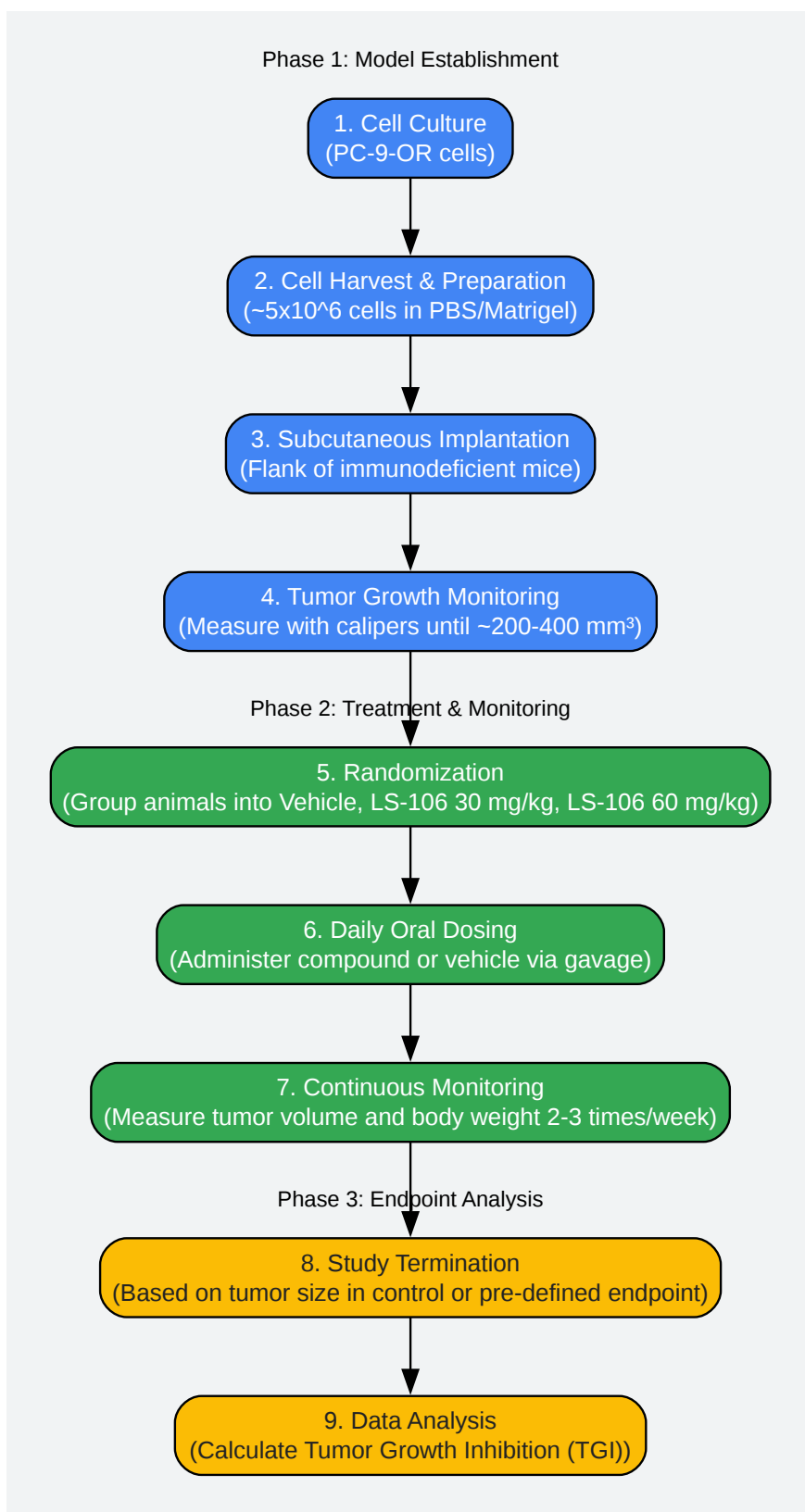
### Objective

To determine the in vivo efficacy of orally administered LS-106 in a PC-9-OR subcutaneous xenograft mouse model.

## Materials

- Compound: LS-106
- Cell Line: PC-9-OR, a human NSCLC cell line engineered to express the EGFR19del/T790M/C797S triple mutation.[1][2]
- Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), female, 5-6 weeks old.
- Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.4% Tween 80 in ddH<sub>2</sub>O).
- Reagents: Matrigel (optional, for cell implantation), sterile PBS.
- Equipment: Calipers, animal balance, oral gavage needles, sterile syringes and needles.

## Experimental Workflow Diagram



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Caption: Workflow for an in vivo xenograft efficacy study of LS-106.

## Methodology

- Cell Culture and Implantation:
  - Culture PC-9-OR cells under standard conditions until they reach exponential growth phase.
  - Harvest cells and resuspend them in sterile PBS, optionally mixing 1:1 with Matrigel to improve tumor take rate.
  - Subcutaneously inject approximately 5 million cells into the right flank of each mouse.[\[6\]](#)
- Tumor Growth and Group Randomization:
  - Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .[\[6\]](#)
  - Once tumors reach a mean volume of 200-400 mm<sup>3</sup>, randomize the animals into treatment groups (e.g., n=5-6 mice per group).[\[6\]](#)
    - Group 1: Vehicle control
    - Group 2: LS-106 (30 mg/kg)
    - Group 3: LS-106 (60 mg/kg)
- Drug Administration:
  - Prepare fresh formulations of LS-106 in the vehicle daily.
  - Administer the assigned treatment to each mouse once daily via oral gavage. The volume is typically adjusted based on individual body weight.
- Efficacy Monitoring and Endpoint:
  - Measure tumor volumes and body weights two to three times weekly throughout the study. Body weight is a key indicator of treatment toxicity.

- The study endpoint is reached when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm<sup>3</sup>), or after a fixed duration (e.g., 21-28 days).
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential downstream analysis (e.g., pharmacodynamics).
- Data Analysis:
  - Calculate the Tumor Growth Inhibition (TGI) rate using the formula:  $TGI (\%) = [1 - (\text{Mean tumor volume of treated group at endpoint} / \text{Mean tumor volume of control group at endpoint})] \times 100\%$ .<sup>[5][7]</sup>
  - Statistically analyze the differences in tumor volume between the treated and control groups.

## Ethical Considerations

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).<sup>[8]</sup> Animal welfare should be monitored daily, and any animal showing signs of excessive distress or toxicity should be euthanized.

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## References

- 1. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1975 and PC9 xenograft tumor model [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
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